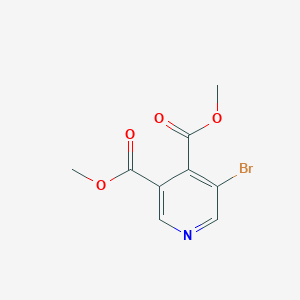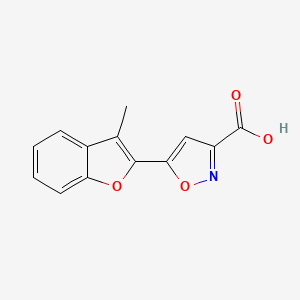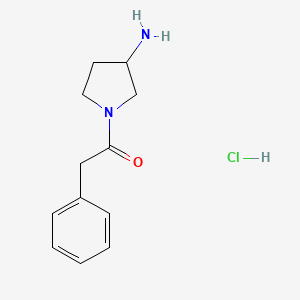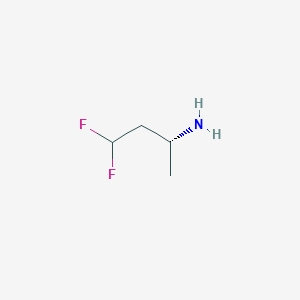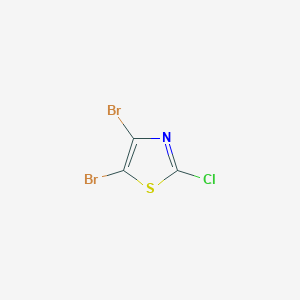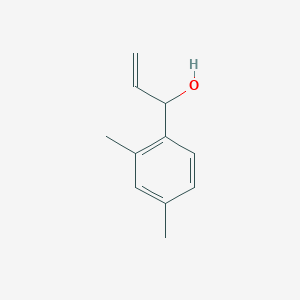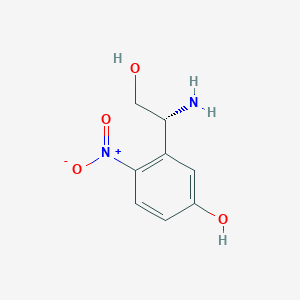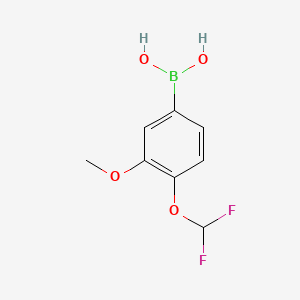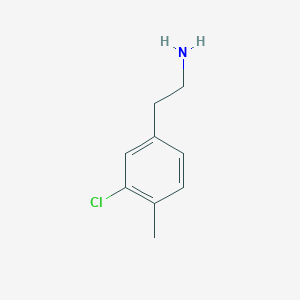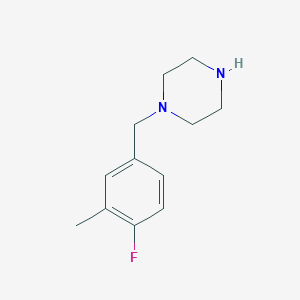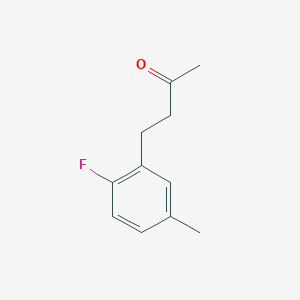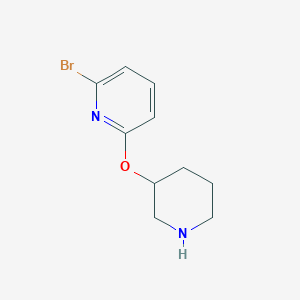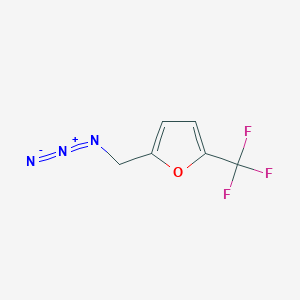![molecular formula C12H19Cl2FN2O B15320967 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride CAS No. 2803856-64-4](/img/structure/B15320967.png)
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H17FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a morpholine ring, and an ethanamine group, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to produce 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine. The final step involves the conversion of this amine to its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include the corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Applications De Recherche Scientifique
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is utilized in the study of biological processes and pathways. It serves as a probe to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound finds applications in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The morpholine ring contributes to the compound’s stability and solubility, facilitating its use in biological systems.
Comparaison Avec Des Composés Similaires
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
1-[5-Chloro-2-(morpholin-4-yl)phenyl]ethan-1-amine: This compound has a chlorine atom instead of fluorine, which affects its chemical reactivity and biological activity.
1-[5-Bromo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The presence of a bromine atom alters the compound’s properties, making it more suitable for certain types of chemical reactions.
1-[5-Iodo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The iodine atom provides unique characteristics, such as increased molecular weight and altered electronic properties.
Propriétés
Numéro CAS |
2803856-64-4 |
|---|---|
Formule moléculaire |
C12H19Cl2FN2O |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
Clé InChI |
XXLBSNDMOLPOAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)N2CCOCC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


